5-Amino-N-hydroxypyridine-2-carboxamide: Molecular Architecture, Chemical Properties, and Applications in Epigenetic Drug Design
5-Amino-N-hydroxypyridine-2-carboxamide: Molecular Architecture, Chemical Properties, and Applications in Epigenetic Drug Design
Executive Summary
The landscape of targeted oncology and neurodegenerative pharmacotherapy is increasingly shifting toward polypharmacology—specifically, the rational design of dual-target inhibitors. At the core of this paradigm shift in epigenetic drug discovery is 5-Amino-N-hydroxypyridine-2-carboxamide (CAS: 827588-72-7), a highly versatile chemical building block. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic utility of this molecule. We will explore its physicochemical properties, its role as a privileged Zinc-Binding Group (ZBG) and linker, and provide field-validated protocols for synthesizing and evaluating next-generation Histone Deacetylase (HDAC) inhibitors.
Molecular Architecture & Physicochemical Profile
5-Amino-N-hydroxypyridine-2-carboxamide (also known as 5-amino-N-hydroxypicolinamide) is engineered to fulfill two of the three essential pharmacophoric requirements of an HDAC inhibitor: the ZBG and the hydrophobic channel linker[1].
Quantitative Data Summary
The following table outlines the core physicochemical parameters of the molecule, which dictate its solubility, reactivity, and binding thermodynamics[2].
| Property | Value |
| Chemical Name | 5-Amino-N-hydroxypyridine-2-carboxamide |
| CAS Number | 827588-72-7 |
| Molecular Formula | C6H7N3O2 |
| Molecular Weight | 153.14 g/mol |
| SMILES | ONC(=O)c1ccc(N)cn1 |
| Pharmacophoric Role | Zinc-Binding Group (ZBG) + Linker |
| Key Functional Groups | Hydroxamic acid (chelator), Pyridine (linker), Primary amine (conjugation handle) |
Mechanistic Causality in Structural Design
Most classical HDAC inhibitors, such as Vorinostat (SAHA), utilize an aliphatic chain or a simple phenyl ring as a linker[3]. The substitution of a phenyl ring with a pyridine ring in this molecule is not arbitrary; it introduces a heteroatom that alters the electronic distribution of the linker. This modification enhances hydrogen bonding interactions with residues lining the narrow hydrophobic channel of the HDAC active site. Furthermore, the 5-amino group provides a highly reactive, vectorially optimized attachment point. Because the 5-position points directly out of the HDAC catalytic pocket toward the solvent-exposed surface, it is the ideal anchor for attaching bulky "cap" groups that interact with secondary targets (e.g., PI3K, CDK, or IMPDH)[1][3].
Structural logic of 5-Amino-N-hydroxypicolinamide binding within the HDAC active site.
Experimental Protocols: Synthesis & Functionalization
To leverage 5-amino-N-hydroxypyridine-2-carboxamide in drug discovery, researchers typically start with its precursor, 5-aminopicolinic acid methyl ester , to prevent unwanted side reactions at the hydroxamic acid moiety during cap conjugation. The following self-validating protocol details the synthesis of a dual-target inhibitor.
Protocol 1: Pharmacophore Hybridization via Amide Coupling
Objective: Conjugate a secondary target inhibitor (the "cap") to the 5-amino handle, followed by ZBG formation.
Step 1: Amide Coupling (Cap Attachment)
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Reagents: Dissolve the carboxylic acid derivative of the cap pharmacophore (1.0 eq) and 5-aminopicolinic acid methyl ester (1.1 eq) in anhydrous DMF.
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Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C.
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Causality: HATU is selected over EDC/NHS because the 5-amino group on a pyridine ring is electronically deactivated (less nucleophilic). HATU provides the highly reactive HOAt ester required to drive the coupling of sterically hindered or deactivated amines.
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Reaction: Stir at room temperature for 12 hours under an inert argon atmosphere.
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Validation: Monitor via LC-MS. The disappearance of the starting amine and the emergence of the intermediate mass confirms successful coupling.
Step 2: Hydroxaminolysis (ZBG Generation)
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Reagents: To the purified intermediate dissolved in methanol, add hydroxylamine hydrochloride (10.0 eq) and a 25% solution of sodium methoxide in methanol (15.0 eq) at 0°C.
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Reaction: Stir for 4 hours at room temperature.
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Causality: The highly basic conditions deprotonate hydroxylamine, making it a potent nucleophile. This allows for the direct conversion of the methyl ester into the hydroxamic acid in a single step, bypassing the need for a separate saponification step which could hydrolyze the newly formed amide cap linkage[1].
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Purification: Quench with glacial acetic acid to pH 6, concentrate, and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).
Workflow for synthesizing dual-target HDAC inhibitors via 5-amino functionalization.
Biological Validation: Fluorometric HDAC Inhibition Assay
Once the 5-amino-N-hydroxypicolinamide derivative is synthesized, its biochemical efficacy must be validated. The standard in the field is a two-step fluorometric assay. This system is self-validating: fluorescence is only generated if the enzyme is active, ensuring that false positives (e.g., highly fluorescent compounds) are easily identified through background subtraction.
Protocol 2: In Vitro HDAC IC50 Determination
Objective: Quantify the potency of the synthesized inhibitor against recombinant HDAC enzymes.
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Enzyme Incubation: In a 96-well black microplate, combine recombinant HDAC1 (or desired isoform) with varying concentrations of the inhibitor (1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Incubate at 37°C for 30 minutes.
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Causality: Pre-incubation is critical. Hydroxamic acids are slow-binding, competitive inhibitors. Allowing the ZBG to equilibrate with the zinc ion ensures accurate IC50 calculations.
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Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration). Incubate for 1 hour at 37°C.
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Causality: The acetylated lysine mimics the natural histone tail. Active HDAC will deacetylate this lysine.
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Developer Phase: Add a developer solution containing trypsin and Trichostatin A (TSA).
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Causality: TSA instantly halts all HDAC activity, freezing the reaction state. Trypsin acts as the validation mechanism: it can only cleave the AMC fluorophore from the substrate if the lysine has been successfully deacetylated in Step 2. If the inhibitor is potent, the lysine remains acetylated, trypsin cannot cleave it, and no fluorescence is emitted.
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Detection & Analysis: Read fluorescence at Ex 360 nm / Em 460 nm. Plot the dose-response curve using non-linear regression to determine the IC50.
Strategic Applications in Polypharmacology
The true value of 5-Amino-N-hydroxypyridine-2-carboxamide lies in its ability to overcome the limitations of single-target therapies. Tumors often develop resistance to isolated kinase inhibitors or isolated epigenetic modulators. By utilizing the 5-amino group to covalently link an HDAC-binding moiety to another pharmacophore, researchers ensure simultaneous delivery of both inhibitory functions to the same cell, at the same time, in a fixed 1:1 stoichiometric ratio[1].
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PI3K/HDAC Dual Inhibitors: Combining PI3K cap groups with the picolinamide ZBG has shown synergistic effects in hematological malignancies, addressing resistance mutations commonly seen with single PI3K inhibitors[1].
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IMPDH/HDAC Dual Inhibitors: Recent designs utilizing this scaffold have demonstrated potent anti-tumor activity by simultaneously inducing the expression of tumor suppressor genes (via HDAC inhibition) and disrupting nucleotide synthesis (via IMPDH inhibition)[3].
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HDAC6 Isoform Selectivity: The rigid nature of the pyridine linker, combined with specific bulky cap groups attached at the 5-position, can be optimized to selectively target HDAC6, offering therapeutic avenues for neurodegenerative diseases with reduced off-target toxicity[4].
References
- 2-Pyridinecarboxamide, 5-amino-N-hydroxy- | 827588-72-7 | Appchem Catalog. Appchem.
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. National Institutes of Health (PMC).
- Design, synthesis and antitumor activity evaluation of novel IMPDH II and HDAC1 dual inhibitor. National Institutes of Health (PMC).
- A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019). National Institutes of Health (PMC).
Sources
- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
